Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is characterized by its thieno[2,3-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development. Its derivatives are tested for efficacy and safety in preclinical studies.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate: This compound has a similar thieno[2,3-b]pyridine core but with different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: Indole derivatives share a similar heterocyclic structure and are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIWMIMPBSLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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